molecular formula C10H8N2O B14136567 5-Hydroxy-2-methyl-1h-indole-3-carbonitrile CAS No. 481668-38-6

5-Hydroxy-2-methyl-1h-indole-3-carbonitrile

Cat. No.: B14136567
CAS No.: 481668-38-6
M. Wt: 172.18 g/mol
InChI Key: DBJDRFMQPPWZEL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-1h-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-1h-indole-3-carbonitrile typically involves the oxidation of indole. One common method is to react indole with potassium hydroxide or cobalt(III) acetylacetonate under alkaline conditions . Another approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent use .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1h-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further used in the synthesis of more complex molecules .

Scientific Research Applications

5-Hydroxy-2-methyl-1h-indole-3-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of biologically active molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-1h-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at different receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation. The compound’s effects are mediated through its ability to modulate enzyme activity and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1H-indole-3-carboxylate
  • 5-Bromo-1H-indole-3-carbaldehyde
  • 1H-Indole-3-carbaldehyde

Uniqueness

5-Hydroxy-2-methyl-1h-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and nitrile groups make it a versatile intermediate for further chemical modifications .

Properties

CAS No.

481668-38-6

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-hydroxy-2-methyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-6-9(5-11)8-4-7(13)2-3-10(8)12-6/h2-4,12-13H,1H3

InChI Key

DBJDRFMQPPWZEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)C#N

Origin of Product

United States

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